2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound featuring an imidazole ring, a boronic acid derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the boronic acid derivative and the acetamide group. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Boronic Acid Derivative Formation: The boronic acid derivative can be synthesized through the reaction of phenylboronic acid with a suitable halogenating agent.
Acetamide Group Introduction: The acetamide group can be introduced through the reaction of the imidazole-boronic acid derivative with an acetyl chloride or acetic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: The boronic acid derivative can be reduced to form boronic esters.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Imidazole-2-carboxaldehyde
Reduction: Boronic esters
Substitution: Amides and esters
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can bind to metal ions, while the boronic acid derivative can interact with biological molecules such as enzymes and receptors. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its combination of an imidazole ring, a boronic acid derivative, and an acetamide group. Similar compounds include:
Imidazole derivatives: These compounds feature the imidazole ring but lack the boronic acid and acetamide groups.
Boronic acid derivatives: These compounds contain the boronic acid group but do not have the imidazole ring or acetamide group.
Acetamide derivatives: These compounds have the acetamide group but lack the imidazole ring and boronic acid group.
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Properties
IUPAC Name |
2-imidazol-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(10-13)20-15(22)11-21-9-8-19-12-21/h5-10,12H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKODUUYLNWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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